Cas no 856164-26-6 (Pyridine,5-ethoxy-2-nitro-)
Pyridine,5-ethoxy-2-nitro- Chemical and Physical Properties
Names and Identifiers
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- Pyridine,5-ethoxy-2-nitro-
- 5-Ethoxy-2-nitropyridine
- PYRIDINE, 5-ETHOXY-2-NITRO-
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- Inchi: 1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3
- InChI Key: IXVHPVKSEBHJDB-UHFFFAOYSA-N
- SMILES: C1([N+]([O-])=O)=NC=C(OCC)C=C1
Computed Properties
- Exact Mass: 168.053
- Monoisotopic Mass: 168.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9A^2
Experimental Properties
- Density: 1.245±0.06 g/cm3(Predicted)
- Melting Point: 31-32 °C
- Boiling Point: 175 °C(Press: 50 Torr)
- pka: -5.62±0.10(Predicted)
Pyridine,5-ethoxy-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006874-250mg |
5-Ethoxy-2-nitropyridine |
856164-26-6 | 95% | 250mg |
$950.60 | 2023-08-31 | |
| Alichem | A029006874-500mg |
5-Ethoxy-2-nitropyridine |
856164-26-6 | 95% | 500mg |
$1718.70 | 2023-08-31 | |
| Alichem | A029006874-1g |
5-Ethoxy-2-nitropyridine |
856164-26-6 | 95% | 1g |
$2866.05 | 2023-08-31 |
Pyridine,5-ethoxy-2-nitro- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Pyridine,5-ethoxy-2-nitro-
Pyridine,5-ethoxy-2-nitro- (CAS No. 856164-26-6): A Comprehensive Overview
Pyridine,5-ethoxy-2-nitro- (CAS No. 856164-26-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, has garnered attention due to its potential applications in various chemical synthesis processes. The presence of both an ethoxy group and a nitro group in its molecular framework imparts unique reactivity and makes it a valuable intermediate in the development of more complex molecules.
The molecular structure of Pyridine,5-ethoxy-2-nitro- consists of a pyridine ring substituted with an ethoxy group at the 5-position and a nitro group at the 2-position. This specific arrangement contributes to its reactivity and makes it a versatile building block for synthetic chemists. The nitro group is known for its ability to participate in nucleophilic substitution reactions, while the ethoxy group can undergo various transformations, including oxidation and reduction reactions. These properties make Pyridine,5-ethoxy-2-nitro- a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in the applications of Pyridine,5-ethoxy-2-nitro- in pharmaceutical research. Its unique structural features have been leveraged in the development of novel drug candidates. For instance, researchers have explored its use as a precursor in the synthesis of bioactive molecules that exhibit potential therapeutic effects. The nitro group can be reduced to an amine, which can then be further functionalized to create more complex structures. Similarly, the ethoxy group can be replaced or modified to introduce other functional moieties, enhancing the compound's utility in drug design.
One notable area where Pyridine,5-ethoxy-2-nitro- has shown promise is in the development of anticancer agents. The pyridine core is a common motif in many pharmacologically active compounds, and modifications to this core can lead to enhanced biological activity. Studies have demonstrated that derivatives of Pyridine,5-ethoxy-2-nitro-, particularly those with additional nitrogen-containing heterocycles, exhibit inhibitory effects on various cancer cell lines. These findings highlight the potential of this compound as a lead structure for further medicinal chemistry investigations.
The synthesis of Pyridine,5-ethoxy-2-nitro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration of pyridine derivatives followed by etherification. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency. The key intermediates generated during these processes are often studied for their own merits, contributing to a deeper understanding of reaction mechanisms and synthetic methodologies.
From a chemical biology perspective, Pyridine,5-ethoxy-2-nitro-'s structural features make it an interesting candidate for studying enzyme interactions and binding affinities. The electronic properties of the nitro and ethoxy groups influence its interaction with biological targets such as enzymes and receptors. Computational studies have been instrumental in predicting these interactions, providing insights into how structural modifications can enhance binding affinity and selectivity. This information is crucial for designing molecules with improved pharmacological profiles.
The industrial significance of Pyridine,5-ethoxy-2-nitro-is also noteworthy. Its use as an intermediate in large-scale chemical synthesis underscores its importance in the pharmaceutical industry. Companies specializing in fine chemicals often incorporate this compound into their product portfolios due to its versatility and reactivity. Additionally, advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for producing Pyridine,5-ethoxy-2-nitro-, aligning with global efforts to reduce environmental impact.
Future research directions for Pyridine,5-ethoxy-2-nitro-may include exploring its role in developing new materials with unique electronic properties. The combination of nitrogen heterocycles with functional groups like nitro and ethoxy opens up possibilities for creating advanced materials with applications in electronics and catalysis. Furthermore, investigating its derivatives could lead to discoveries that extend beyond traditional pharmaceutical applications into areas such as agrochemicals and specialty chemicals.
In conclusion, Pyridine,5-ethoxy-2-nitro-(CAS No. 856164-26) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with therapeutic benefits. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions across multiple industries.
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